4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride
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Overview
Description
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a dimethylphosphoryl group and a carboxylic acid moiety. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Thiophene Derivatization: The starting material, thiophene, undergoes derivatization to introduce the dimethylphosphoryl group.
Carboxylation: The derivatized thiophene is then subjected to carboxylation to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It may have potential biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: The compound's derivatives could be explored for their therapeutic properties in treating various diseases.
Industry: It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Dimethylphosphoryl)butan-2-one
(4-(Dimethylphosphoryl)phenyl)boronic acid
Uniqueness: 4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is unique due to its thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
2613384-26-0 |
---|---|
Molecular Formula |
C7H10ClO3PS |
Molecular Weight |
240.6 |
Purity |
95 |
Origin of Product |
United States |
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